molecular formula C46H47F3N6O9S2 B1193454 PROTAC_ERRalpha

PROTAC_ERRalpha

Cat. No.: B1193454
M. Wt: 949.03
InChI Key: IIJORMBEWMYDEN-FRKKMCEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Targeted Protein Degradation (TPD) Modality

Targeted Protein Degradation (TPD) is a revolutionary strategy that harnesses the cell's own machinery to eliminate specific proteins. Unlike traditional inhibitors that only block a protein's activity, TPD removes the entire protein, offering a more comprehensive approach to disease intervention. nih.govportlandpress.com

PROTACs are ingeniously designed heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. portlandpress.combmglabtech.com This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules to the target protein. portlandpress.comresearchgate.net This polyubiquitination acts as a molecular "tag," marking the protein for destruction by the proteasome, the cell's protein disposal system. portlandpress.comresearchgate.net The PROTAC molecule itself is not degraded in this process and can go on to induce the degradation of multiple target protein molecules, acting in a catalytic manner. aurigeneservices.comresearchgate.net

The basic mechanism involves a few key steps:

Binding: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ligase, forming a ternary complex. bmglabtech.comresearchgate.net

Ubiquitination: The recruited E3 ligase facilitates the attachment of a chain of ubiquitin proteins to the POI. researchgate.net

Degradation: The proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides. researchgate.net

This process effectively removes the target protein from the cell, mimicking a genetic knockout but with the temporal control of a small molecule. portlandpress.comfrontiersin.org

PROTAC technology offers several distinct advantages over conventional small-molecule inhibitors:

Catalytic Action and High Potency: Because PROTACs are not consumed in the degradation process, a single molecule can eliminate multiple target proteins. aurigeneservices.comrevvity.com This catalytic nature allows for high potency, often achieving significant protein reduction at nanomolar concentrations. aurigeneservices.combiochempeg.com

Targeting the "Undruggable" Proteome: Traditional inhibitors typically require binding to a functional or active site on a protein to exert their effect. revvity.com PROTACs, however, only need to bind to the target protein, not necessarily at an active site. nih.govrevvity.com This opens up the possibility of targeting proteins that lack traditional binding pockets and were previously considered "undruggable," such as scaffolding proteins and transcription factors. nih.govrevvity.com

Overcoming Drug Resistance: Drug resistance can arise from mutations in the target protein that prevent an inhibitor from binding effectively. PROTACs can often overcome this by binding to a different, non-mutated site on the protein. aurigeneservices.combiochempeg.com

Improved Selectivity: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase introduces an additional layer of specificity, which can lead to fewer off-target effects compared to traditional inhibitors. revvity.com

Complete Protein Removal: Unlike inhibitors that only block a specific function, PROTACs lead to the degradation of the entire protein. This eliminates all of its functions, including non-enzymatic roles and scaffolding activities, providing a more thorough and sustained effect. portlandpress.combiochempeg.com

Principles of PROTAC-Mediated Protein Degradation

Estrogen-Related Receptor Alpha (ERRα) as a Biological Target

Estrogen-Related Receptor Alpha (ERRα) is a member of the orphan nuclear receptor superfamily, meaning its natural ligand has not yet been identified. frontiersin.org It plays a crucial role in regulating various aspects of cellular life.

ERRα is a master regulator of cellular energy metabolism. frontiersin.orgnih.gov It is highly expressed in tissues with high energy demands, such as the heart, kidneys, skeletal muscle, and liver. creative-biolabs.com Its primary functions include:

Mitochondrial Biogenesis and Function: ERRα controls the expression of a vast number of genes that encode for mitochondrial proteins, playing a more extensive role in mitochondrial physiology than any other known transcription factor. frontiersin.org This includes genes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). frontiersin.orgfrontiersin.org

Fatty Acid Metabolism: ERRα is a key driver of fatty acid oxidation, the process by which cells break down fats to produce energy. frontiersin.orgresearchgate.net It activates genes like medium-chain acyl-CoA dehydrogenase (MCAD) and carnitine palmitoyltransferase 1 (CPT1). researchgate.net

Glucose Metabolism: ERRα can influence the switch between glucose and fatty acid oxidation. frontiersin.org It transcriptionally activates pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), which in turn inhibits the entry of pyruvate into the TCA cycle, thereby reducing glucose utilization. frontiersin.orgfrontiersin.org

In essence, ERRα helps cells adapt their energy production to meet physiological demands. mdpi.com

Dysregulation of ERRα has been implicated in a variety of diseases:

Cancer: ERRα overexpression is observed in several cancers, including breast, and renal cell carcinoma, and is often associated with a poor prognosis. mdpi.comnih.govnih.gov In cancer cells, ERRα can promote metabolic reprogramming, such as the Warburg effect, where cells favor glycolysis even in the presence of oxygen. mdpi.com It can also enhance tumor proliferation, metastasis, and angiogenesis. frontiersin.org

Metabolic Diseases: Given its central role in metabolism, it's not surprising that ERRα dysregulation is linked to metabolic disorders. frontiersin.orgalliedacademies.org Pharmacological inhibition of ERRα has shown anti-diabetic effects in some studies. nih.gov

Inflammatory Diseases: ERRα plays a protective role in the intestine, and its deficiency can lead to increased susceptibility to colitis. nih.gov

Neurodegenerative Diseases: Altered ERRα expression has been observed in animal models of Alzheimer's disease, suggesting a potential role in its pathology. buffalo.edu

The involvement of ERRα in numerous pathological processes makes it an attractive target for therapeutic intervention. creative-biolabs.com Degrading ERRα using PROTACs offers several advantages over simple inhibition:

Complete Abolition of Function: Degradation removes the entire ERRα protein, ensuring that all its functions, including its interactions with other proteins and its role as a transcription factor, are eliminated. nih.gov This is particularly important for a protein like ERRα, which exerts its effects through complex transcriptional networks.

Overcoming Compensatory Mechanisms: Inhibiting a protein can sometimes lead to a compensatory increase in its expression, which can limit the effectiveness of the inhibitor. rsc.org Degradation removes the protein entirely, potentially circumventing this issue.

Therapeutic Potential: The ability to selectively degrade ERRα holds promise for treating a range of diseases, including certain cancers and metabolic disorders. creative-biolabs.comnih.gov For instance, in breast cancer, where ERRα is linked to tamoxifen (B1202) resistance, its degradation could offer a new therapeutic avenue. aacrjournals.org Research has demonstrated that PROTAC-mediated degradation of ERRα can inhibit the growth of breast cancer cells. nih.gov

The development of potent and selective ERRα degraders is an active area of research, with several compounds showing promising results in preclinical studies. nih.govrsc.org These efforts are paving the way for a deeper understanding of ERRα biology and the potential for new therapeutic strategies based on targeted protein degradation.

Properties

Molecular Formula

C46H47F3N6O9S2

Molecular Weight

949.03

IUPAC Name

(2S,4R)-1-((S)-2-(3-(2-(5-((Z)-4-(4-Cyano-2-(trifluoromethyl)phenoxy)-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H47F3N6O9S2/c1-26-39(65-25-52-26)30-10-6-27(7-11-30)23-51-41(58)33-21-31(56)24-55(33)43(60)40(45(2,3)4)53-38(57)14-16-63-17-15-54-42(59)37(66-44(54)61)20-28-8-13-35(36(19-28)62-5)64-34-12-9-29(22-50)18-32(34)46(47,48)49/h6-13,18-20,25,31,33,40,56H,14-17,21,23-24H2,1-5H3,(H,51,58)(H,53,57)/b37-20-/t31-,33+,40-/m1/s1

InChI Key

IIJORMBEWMYDEN-FRKKMCEPSA-N

SMILES

O=C([C@H]1N(C([C@@H](NC(CCOCCN(C/2=O)C(SC2=C/C3=CC=C(OC4=CC=C(C#N)C=C4C(F)(F)F)C(OC)=C3)=O)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC5=CC=C(C6=C(C)N=CS6)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PROTAC_ERRalpha

Origin of Product

United States

Rational Design and Synthetic Methodologies for Protac Erralpha Compounds

Structural Components of PROTAC_ERRalpha Chimerasnih.govexplorationpub.comexplorationpub.comexplorationpub.comnih.gov

Proteolysis-targeting chimeras (PROTACs) are fundamentally composed of three key parts: a ligand that binds to the protein of interest (the "warhead"), a second ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. explorationpub.comexplorationpub.comnih.gov This tripartite architecture allows the PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin to the target, marking it for destruction by the proteasome. explorationpub.comfrontiersin.org The design of this compound follows this principle, integrating a warhead specific for ERRα with an anchor that engages an E3 ligase. nih.govnih.gov

ERRα-Binding Ligands (Warheads)nih.gov

The initial and critical step in designing an effective this compound is the identification and optimization of a ligand that binds with high affinity and selectivity to ERRα. nih.gov

The foundation for many ERRα-targeting warheads is the well-characterized inverse agonist, XCT790. nih.gov This compound was the first reported small-molecule inverse agonist for ERRα and has been widely studied. nih.gov Computational modeling has shown that XCT790 fits into a ligand-induced pocket of the ERRα protein. nih.gov Researchers have leveraged this knowledge, using XCT790 as a chemical scaffold to develop novel ligands specifically for incorporation into PROTACs. nih.gov By identifying solvent-exposed regions of the parent compound when bound to ERRα, it becomes possible to determine feasible points for attaching a linker without disrupting the crucial binding interactions. For instance, a derivative of XCT790, compound 4a, was designed with a terminal carboxylic acid group, a position deemed suitable for linker conjugation to an E3 ligase ligand. nih.gov

Table 1: In Vitro Binding Affinities of ERRα Inverse Agonists Affinity to ERRα was determined by using a TR-FRET assay. Data are means from at least three independent experiments.

Compound R IC₅₀ (nM)
4a H 1.83
4b F 1.67
4c Cl 1.54
4d Br 1.76
4e CH₃ 2.11
4f OCH₃ 2.33

Source: Adapted from Peng L, et al. nih.gov

Development from ERRα Antagonists/Inverse Agonists (e.g., XCT790-derived fragments)

E3 Ubiquitin Ligase-Recruiting Ligandsnih.govnih.gov

The choice of the E3 ubiquitin ligase ligand is as critical as the warhead, significantly influencing the efficiency and specificity of the resulting PROTAC. nih.govnih.gov For a ligand to be effective within a PROTAC, it must bind to the E3 enzyme without inhibiting its catalytic activity, allowing the ligase to ubiquitinate the recruited target protein. rsc.org The most commonly recruited E3 ligases in PROTAC design are Von Hippel-Lindau (VHL) and Cereblon (CRBN), due to the availability of well-characterized, high-affinity small-molecule ligands. nih.govresearchgate.net

The VHL E3 ligase is frequently exploited in PROTAC development and has proven to be highly effective for inducing the degradation of ERRα. nih.govnih.gov The development of potent, non-peptidic, small-molecule VHL ligands revolutionized the PROTAC field. nih.govresearchgate.net These ligands, often derived from the natural VHL binder HIF-1α, are optimized through structure-based design to achieve high binding affinity. nih.govrsc.org For the design of ERRα degraders, researchers have utilized VHL ligands that feature a solvent-exposed group suitable for linker attachment. nih.gov For example, VHL ligand 5, which contains an acetamide (B32628) group, was chosen for conjugation to an ERRα-binding warhead. nih.gov Similarly, conjugates like (S,R,S)-AHPC-C7-amine, which incorporates the VH032-based VHL ligand, have been synthesized specifically for use in ERRα PROTACs. medchemexpress.com The successful degradation of ERRα in cellular and in vivo models has been reported using PROTACs that incorporate such VHL ligands. nih.gov

Cereblon (CRBN) is another widely used E3 ligase in PROTAC technology. nih.govenamine.net Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide. frontiersin.orgnih.gov These ligands are known for conferring good physicochemical properties, often leading to orally bioavailable PROTACs. enamine.net While CRBN-recruiting PROTACs have been successful for many targets, their application to ERRα has been challenging. rsc.org Studies have shown that simply linking the known diarylether thiazolidenedione ERRα ligand to a CRBN ligand did not result in target degradation. rsc.org However, this does not preclude CRBN from being a viable E3 ligase for ERRα degradation. Recent research has explored alternative strategies, such as recruiting CRBN to different surface regions of the ERRα protein, away from the conventional ligand-binding site. rsc.org This approach led to successful CRBN-mediated degradation, suggesting that the spatial arrangement and the specific site of E3 ligase recruitment are critical factors for degradation efficacy. rsc.org

MDM2 and other E3 Ligase Ligands (e.g., IAP)

While the most common E3 ligases recruited in Proteolysis Targeting Chimera (PROTAC) design are Cereblon (CRBN) and von Hippel-Lindau (VHL), researchers have explored other E3 ligases, such as Mouse Double Minute 2 (MDM2) and Inhibitor of Apoptosis Proteins (IAPs), for targeting Estrogen-Related Receptor alpha (ERRα). rsc.orgmedchemexpress.com The rationale for employing a range of E3 ligase ligands stems from the variable expression levels of these ligases across different tissues and the potential to overcome resistance mechanisms. rsc.orgnih.gov

MDM2-based PROTACs:

Interestingly, some studies have reported that PROTACs bearing an ERRα ligand linked to ligands for MDM2 yielded no target degradation, suggesting that the specific context of the ternary complex is critical for productive ubiquitination. rsc.org

IAP-based PROTACs:

The cellular inhibitor of apoptosis protein 1 (cIAP1) is another E3 ligase that has been harnessed for PROTAC technology. nih.gov Ligands such as bestatin (B1682670) and its derivatives are commonly used to recruit cIAP1. rsc.org In 2010, the first specific and non-genetic IAP-dependent Protein Eraser (SNIPER) was developed, which utilized ligands like methyl-bestatin (MeBS) to degrade target proteins. nih.govbiochempeg.com While the application of IAP-recruiting ligands has been successful for various targets, their specific use in PROTACs designed to degrade ERRα has been met with challenges. rsc.org Similar to the findings with MDM2, PROTACs containing the same ERRα ligand linked to IAP ligands failed to induce target degradation in certain studies. rsc.org

The selection of an appropriate E3 ligase and its corresponding ligand is a crucial step in the rational design of PROTACs. The differential success of MDM2 and IAP-based PROTACs for ERRα degradation underscores the complexity of achieving a productive ternary complex and highlights the need for empirical optimization for each specific target.

Linker Chemistry and Design Principles

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein (ERRα) and the E3 ligase. mdpi.comrsc.org Its chemical composition, flexibility, length, and attachment points are all key parameters that must be carefully optimized. nih.govrsc.orgmdpi.com

Chemical Composition and Flexibility

The chemical makeup of the linker impacts several physicochemical properties of the PROTAC, including solubility, cell permeability, and metabolic stability. mdpi.commdpi.com Commonly used linkers consist of polyethylene (B3416737) glycol (PEG) chains or simple alkyl chains, which provide flexibility to the molecule. mdpi.comrsc.org This flexibility allows the PROTAC to adopt a conformation that facilitates the favorable interaction between ERRα and the recruited E3 ligase. nih.govunibo.it

However, excessive flexibility can be detrimental. To enhance stability and introduce a degree of conformational constraint, more rigid structures like piperidine (B6355638) and piperazine (B1678402) residues can be incorporated into the linker. mdpi.com Aromatic rings have also been explored to introduce rigidity. For instance, replacing a flexible linker with a disubstituted phenyl ring in some PROTACs has been shown to abolish degradation activity, suggesting that a certain degree of linear flexibility was necessary for those particular molecules to form a productive ternary complex. nih.gov

The inclusion of heteroatoms, such as oxygen in PEG linkers or nitrogen in heterocyclic rings, can improve the aqueous solubility of PROTACs, which is often a challenge due to their high molecular weight. mdpi.com For example, incorporating oxygen atoms into a hydrophobic hydrocarbon linker of an ER-α PROTAC improved its aqueous solubility and degradation ability. mdpi.com

Optimization of Linker Length and Attachment Points

The length of the linker is a crucial parameter that dictates the distance and orientation between the ERRα ligand and the E3 ligase ligand. mdpi.commdpi.com An optimal linker length is required to enable the formation of a stable ternary complex without introducing steric clashes. medchemexpress.com Linkers that are too short may prevent the two proteins from coming together effectively, while linkers that are too long can lead to unproductive binding modes and an increase in conformational entropy. medchemexpress.com Generally, PROTAC linkers range from 3 to 9 carbon atoms or have a total length of 10 to 20 atoms. mdpi.commdpi.com

The points at which the linker is attached to both the ERRα ligand and the E3 ligase ligand are equally critical. nih.govmdpi.com The attachment point on the ERRα ligand should be at a solvent-exposed region of the molecule when it is bound to the target protein, ensuring that the linker does not interfere with the binding affinity of the warhead. mdpi.com Similarly, the attachment point on the E3 ligase ligand must not disrupt its interaction with the ligase. The selection of these attachment points, or "exit vectors," can significantly influence the orientation of the recruited E3 ligase relative to ERRα, thereby affecting which surface lysine (B10760008) residues on ERRα are accessible for ubiquitination. rsc.org

The optimization of linker length and attachment points is often an empirical process, requiring the synthesis and testing of a library of PROTACs with systematic variations in these parameters. rsc.org

Synthetic Strategies for this compound Construction

The synthesis of PROTACs targeting ERRα involves connecting a ligand for ERRα to a ligand for an E3 ubiquitin ligase via a chemical linker. mdpi.comnih.gov Several synthetic strategies have been developed to facilitate the construction of these heterobifunctional molecules, with convergent and modular approaches being particularly prominent. rsc.orgmdpi.comsci-hub.seresearchgate.net

Convergent Synthesis Approaches

Convergent synthesis is a widely used strategy for constructing PROTACs. This approach involves the separate synthesis of three key components: the ERRα ligand, the E3 ligase ligand, and the linker. mdpi.com These fragments are then coupled together in the final steps of the synthesis.

A powerful tool often employed in convergent synthesis is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction is highly efficient and selective, allowing for the rapid and reliable connection of an alkyne-functionalized fragment to an azide-functionalized fragment to form a stable triazole ring within the linker. nih.gov This method is particularly advantageous for creating libraries of PROTACs with varying linker lengths, compositions, and attachment points for optimization purposes. nih.govnih.gov

For instance, a library of potential PARP1 degraders was generated by conjugating an acid- and azide-functionalized linker to different warheads and E3 ligase ligands, demonstrating the utility of this approach for rapid PROTAC synthesis. nih.gov

Modular Assembly Techniques (e.g., Single Amino Acid-based PROTACs)

Modular assembly techniques offer a flexible and efficient way to construct PROTACs. nih.govsci-hub.seresearchgate.net These methods allow for the easy swapping of different components (warhead, linker, E3 ligase ligand) to create a diverse range of PROTAC molecules for screening and optimization.

An innovative example of a modular design is the development of single amino acid-based PROTACs. nih.govsci-hub.seresearchgate.net In this approach, a single destabilizing amino acid residue, which acts as a minimal degradation signal (degron), is appended to a ligand for the target protein. nih.gov This design leverages the N-end rule pathway, where the N-terminal amino acid of a protein determines its stability. nih.gov

Specifically for ERRα, PROTACs have been synthesized by linking single amino acids like Arginine (Arg) or Histidine (His) to an ERRα-specific ligand. nih.gov These single amino acid-based PROTACs, termed Arg-TERRa and His-TERRa, were shown to induce the degradation of endogenous ERRα in breast cancer cells. nih.gov This modular approach offers several advantages, including a smaller molecular size for the E3 targeting moiety, which can potentially lead to improved cell permeability and efficacy. nih.govsci-hub.seresearchgate.net Furthermore, the degradation speed can be modulated by using different destabilizing amino acids. nih.govsci-hub.seresearchgate.net This strategy expands the repertoire of available ubiquitin pathways for PROTACs and provides a versatile platform for targeted protein degradation. nih.govsci-hub.seresearchgate.net

Molecular Mechanisms of Protac Erralpha Mediated Errα Degradation

Ternary Complex Formation and Stabilization

The cornerstone of PROTAC action is the formation of a stable ternary complex, a molecular assembly comprising the PROTAC molecule, the target protein (ERRα), and an E3 ubiquitin ligase. refeyn.comnih.govbiorxiv.org The stability and conformation of this complex are critical determinants of the efficiency of subsequent degradation. cytivalifesciences.com

PROTAC_ERRalpha acts as a molecular bridge, simultaneously binding to ERRα and an E3 ubiquitin ligase. refeyn.commedchemexpress.eu This dual-binding capacity is conferred by its structure, which consists of two distinct ligand moieties connected by a chemical linker. refeyn.com One ligand is designed to bind to the ligand-binding domain of ERRα, while the other binds to a specific E3 ligase. ontosight.aimedchemexpress.com PROTAC ERRα Degrader-1, for instance, comprises an ERRα binding group and a ligand for the MDM2 E3 ligase. medchemexpress.com This induced proximity brings the E3 ligase close to ERRα, a crucial first step for the subsequent enzymatic reactions. biorxiv.org The formation of this ternary complex is a dynamic process, and its efficiency can be influenced by the concentrations of the PROTAC and the interacting proteins. refeyn.comdomainex.co.uk

The formation of the ternary complex is not merely a tethering of two proteins; it often involves the creation of a new protein-protein interface with specific intermolecular interactions. nih.govcapes.gov.br The PROTAC molecule itself can fold into a conformation that promotes favorable contacts between the E3 ligase and the target protein. nih.govcapes.gov.br These newly formed interactions, which can be both hydrophobic and electrostatic in nature, contribute to the stability and cooperativity of the ternary complex. nih.gov While the specific crystal structure of the this compound-ERRα-E3 ligase complex is not detailed in the provided results, the general principles of PROTAC-mediated ternary complex formation suggest that specific amino acid residues on both ERRα and the E3 ligase are crucial for this interaction. nih.govcapes.gov.br Computational modeling techniques, such as Rosetta, can be employed to predict and analyze the structures of these ternary complexes, providing insights into the key interactions that drive their formation and stability. biorxiv.orgnih.gov The conformational dynamics of the ternary complex are also a significant factor, with a certain degree of flexibility being permissible for effective protein degradation. nih.gov

Table 1: Key Components in this compound-Mediated Ternary Complex Formation

Component Role References
This compound Acts as a molecular bridge, linking ERRα and an E3 ligase. medchemexpress.eu, refeyn.com
ERRα The target protein intended for degradation. ontosight.ai, hodoodo.com, dcchemicals.com
E3 Ubiquitin Ligase Recruited by the PROTAC to ubiquitinate ERRα. medchemexpress.eu, biorxiv.org
Linker Connects the ERRα-binding and E3 ligase-binding moieties of the PROTAC. , refeyn.com

This compound Bridging Interaction between ERRα and E3 Ligase

Ubiquitination and Proteasomal Degradation Pathway

Once the ternary complex is formed and stabilized, the degradation process proceeds through the cell's ubiquitin-proteasome system (UPS). medchemexpress.eu This pathway is the primary mechanism for the removal of misfolded or unwanted proteins in eukaryotic cells.

Within the ternary complex, the recruited E3 ubiquitin ligase catalyzes the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of ERRα. mdpi.comfrontiersin.org This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. frontiersin.org While several types of polyubiquitin linkages exist, K48-linked polyubiquitination is a canonical signal for proteasomal degradation. nih.gov Studies on other proteins have identified specific E3 ligases, such as STUB1 and RBBP6, that can mediate the ubiquitination and degradation of ERRα. nih.govnih.gov The efficiency of ubiquitination is influenced by the stability and conformation of the ternary complex, which positions the lysine residues of ERRα in proximity to the active site of the E2 enzyme. cytivalifesciences.comnih.gov

The polyubiquitinated ERRα is then recognized by the 26S proteasome, a large, multi-subunit protease complex. medchemexpress.eumdpi.com The proteasome binds to the polyubiquitin chain, unfolds the tagged ERRα protein, and degrades it into small peptides. This process effectively eliminates the target protein from the cell.

A key feature of PROTACs is their catalytic mode of action. After the ubiquitination and subsequent release of the tagged ERRα, the this compound molecule is not consumed in the reaction. It can dissociate from the complex and go on to recruit another ERRα protein to the E3 ligase, initiating a new cycle of degradation. This catalytic nature means that a single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing for sub-stoichiometric efficacy. cytivalifesciences.com The turnover number, or kcat, represents the number of substrate molecules converted per enzyme molecule (in this case, the PROTAC acting catalytically) per unit of time. wikipedia.orgyoutube.com

Table 2: Stages of ERRα Degradation

Stage Description Key Molecules Involved References
Ternary Complex Formation This compound brings ERRα and an E3 ligase together. This compound, ERRα, E3 Ligase nih.gov, biorxiv.org, refeyn.com
Polyubiquitination The E3 ligase attaches multiple ubiquitin molecules to ERRα. E2-conjugating enzyme, Ubiquitin mdpi.com, frontiersin.org
Proteasomal Degradation The 26S proteasome recognizes and degrades the polyubiquitinated ERRα. 26S Proteasome medchemexpress.eu, mdpi.com
Catalytic Turnover This compound is released and can initiate another degradation cycle. This compound , cytivalifesciences.com

Recognition and Degradation by the 26S Proteasome System

Specificity and Selectivity Profiling of this compound

The therapeutic efficacy and safety of a targeted protein degrader are critically dependent on its specificity and selectivity. For this compound, this involves two key aspects: its ability to selectively degrade the intended target, Estrogen-Related Receptor alpha (ERRα), over its closely related isoforms, ERRβ and ERRγ, and how its mechanism of action fundamentally differs from traditional enzyme inhibitors.

Isoform Selectivity (ERRα vs. ERRβ/γ)

This compound has been engineered to exhibit high selectivity for the degradation of ERRα, with minimal to no effect on the protein levels of ERRβ and ERRγ. This isoform specificity is a crucial attribute, as the three ERR isoforms, while sharing sequence homology, can have distinct and sometimes opposing biological functions.

Research findings have demonstrated the remarkable selectivity of specific this compound degraders. For instance, a highly potent and selective von Hippel-Lindau (VHL)-based degrader, referred to as PROTAC ERRα Degrader-3 (also known as compound 6c), has been shown to be capable of specifically degrading over 80% of the ERRα protein at a concentration of 30 nM. medchemexpress.comnih.gov Crucially, this compound is reported to be inactive against ERRβ and ERRγ proteins at the same concentrations. medchemexpress.comtargetmol.cn

Western blot analyses from studies investigating these compounds visually confirm this selectivity. In these experiments, treatment of cell lines such as the triple-negative breast cancer cell line MDA-MB-231 with the PROTAC resulted in a dose-dependent decrease in ERRα protein levels, while the levels of ERRβ and ERRγ remained unchanged. nih.gov This high degree of selectivity ensures that the therapeutic effects are precisely targeted to the pathological pathways driven by ERRα, while avoiding potential off-target effects that could arise from the unintended degradation of ERRβ or ERRγ.

CompoundTarget IsoformDegradation/Activity at 30 nMCell LineSource
PROTAC ERRα Degrader-3 (compound 6c)ERRα>80% degradationMDA-MB-231 medchemexpress.comnih.gov
PROTAC ERRα Degrader-3 (compound 6c)ERRβInactiveMDA-MB-231 medchemexpress.comnih.govtargetmol.cn
PROTAC ERRα Degrader-3 (compound 6c)ERRγInactiveMDA-MB-231 medchemexpress.comnih.govtargetmol.cn

Distinction from Occupancy-Based Inhibition

The mechanism of this compound is fundamentally different from that of traditional occupancy-based inhibitors, such as the selective ERRα inverse agonist XCT-790. This distinction lies in the pharmacological model they follow: "event-driven" for PROTACs versus "occupancy-driven" for classical inhibitors.

Occupancy-driven inhibitors function by binding to a target protein, typically at its active site, and maintaining a high level of occupancy to block its function. Their efficacy is directly proportional to the concentration of the drug and the duration it remains bound to the target. XCT-790 is a well-characterized selective inverse agonist of ERRα with an IC50 value of approximately 0.37 µM to 0.4 µM. medchemexpress.commedchemexpress.comselleckchem.com It exerts its effect by binding to the ligand-binding domain of ERRα and inhibiting its transcriptional activity. Interestingly, some studies have noted that XCT-790 can also induce the proteasomal degradation of ERRα, though this is a secondary effect to its primary role as an inhibitor. nih.govcaymanchem.comapexbt.com

In contrast, this compound operates via an event-driven, catalytic mechanism. It acts as a bridge, forming a ternary complex between ERRα and an E3 ubiquitin ligase. This proximity facilitates the tagging of ERRα with ubiquitin, marking it for destruction by the proteasome. Once the degradation is initiated, the PROTAC molecule is released and can go on to induce the degradation of another target protein molecule. This catalytic nature means that a single PROTAC molecule can eliminate multiple target protein molecules, often requiring much lower concentrations to achieve a sustained biological effect compared to the stoichiometric requirements of inhibitors. researchgate.net

The first reported PROTAC targeting ERRα demonstrated a half-maximal degradation concentration (DC50) of approximately 100 nM with a maximum degradation (Dmax) of 86%. researchgate.net Subsequent developments have led to even more potent degraders. The superiority of the PROTAC approach can also be seen when comparing the inhibitory activities of PROTAC ligands to traditional inhibitors. For example, a compound known as PROTAC ERRα ligand 2 has an IC50 of 5.67 nM, which is about 11-fold more potent than XCT-790, which has an IC50 of 61.3 nM in the same assay. medchemexpress.com This highlights the potential for PROTACs to be effective at lower concentrations, which can minimize off-target effects.

ParameterThis compoundXCT-790 (Occupancy-Based Inhibitor)Source
Primary Mechanism Event-driven (catalytic degradation)Occupancy-driven (inhibition of activity) researchgate.net
Pharmacology Induces proteasomal degradation of ERRαInverse agonist, blocks transcriptional activity
Efficacy Metric DC50 (half-maximal degradation concentration)IC50 (half-maximal inhibitory concentration) medchemexpress.comresearchgate.net
Reported Efficacy DC50: ~100 nM (first-generation)IC50: ~370-400 nM medchemexpress.comresearchgate.net
Catalytic Nature Yes, one molecule can degrade multiple targetsNo, requires sustained occupancy (1:1 stoichiometry) researchgate.net

Cellular and Functional Consequences of Protac Erralpha Activity

Quantitative Assessment of ERRα Protein Degradation

Quantitative assessment of ERRα protein degradation is crucial for characterizing the efficacy and mechanism of PROTAC_ERRalpha. This typically involves evaluating the extent of degradation in a dose- and time-dependent manner and employing specific methods for protein level quantification.

Dose- and Time-Dependent Degradation Kinetics

Studies have demonstrated that PROTACs targeting ERRα induce degradation of the protein in a dose-dependent manner. For example, compound 6c, a VHL-based ERRα degrader, dose-dependently induced ERRα degradation with an efficacious dose as low as 3.0 nM after 4.0 hours of treatment in MDA-MB-231 cells. nih.govmedchemexpress.comxcessbio.com At a concentration of 30 nM, compound 6c was capable of specifically degrading over 80% of ERRα protein. nih.govmedchemexpress.comxcessbio.com Another PROTAC_ERRα, with a DC₅₀ of 100 nM in MCF-7 cells, showed a maximal degradation level (Dmax) of 86%. researchgate.netmedchemexpress.com The degradation efficiency can even reach approximately 39% at a concentration of 10 nM for compound 6c. nih.gov

Time-course investigations reveal the kinetics of ERRα degradation upon PROTAC treatment. Compound 6c initiated ERRα degradation after only 30 minutes of exposure, reaching a maximum effect at approximately 4.0 hours after treatment. nih.gov However, the level of ERRα could recover after 48 hours, potentially due to protein resynthesis or intracellular feedback responses. nih.gov Another study using a PROTAC targeting ERα (ERD-308) showed that at 30 nM, over 80% of ERα protein was reduced within the first hour, with complete degradation achieved at the 3-hour time-point, suggesting rapid degradation kinetics. nih.gov Studies using N-end rule-based PROTACs, Arg-TERRa and His-TERRa, also demonstrated that they triggered ERRα degradation in MCF-7 cells. researchgate.net

The "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations, has been observed with some PROTACs, including those targeting ERα. nih.govtandfonline.com This is attributed to the saturation of E3 ligase or target protein binding sites by the PROTAC, which hinders the formation of the productive ternary complex required for degradation. researchgate.netnih.govtandfonline.com

Here is a representative data table illustrating dose-dependent degradation:

CompoundCell LineConcentrationDegradation (%)TimeCitation
Compound 6cMDA-MB-2313.0 nMEfficacious4.0 h nih.govmedchemexpress.comxcessbio.com
Compound 6cMDA-MB-23110 nM~39%4.0 h nih.gov
Compound 6cMDA-MB-23130 nM>80%4.0 h nih.govmedchemexpress.comxcessbio.com
Compound 6cMDA-MB-231100 nM~96%4.0 h medchemexpress.comxcessbio.com
PROTAC_ERRαMCF-7100 nM (DC₅₀)50%8 h researchgate.netmedchemexpress.com
PROTAC_ERRαMCF-7-86% (Dmax)8 h researchgate.netmedchemexpress.com
Arg-TERRa / His-TERRaMCF-7VaryingDose-dependent48 h researchgate.net

Here is a representative data table illustrating time-dependent degradation:

CompoundCell LineConcentrationTimeDegradation (%)Citation
Compound 6cMDA-MB-23130 nM30 minInitiated nih.gov
Compound 6cMDA-MB-23130 nM~4.0 hMaximum effect nih.gov
Compound 6cMDA-MB-23130 nM48 hRecovery nih.gov
ERD-308MCF-730 nM1 h>80% nih.gov
ERD-308MCF-730 nM3 hComplete nih.gov
Arg-TERRa / His-TERRaMCF-710 µM / 5 µMVariousTriggered researchgate.net

Methods for Protein Level Quantification (e.g., Western Blot Analysis)

Western blot analysis is a commonly used method to quantify ERRα protein levels and assess the extent of PROTAC-mediated degradation. nih.govresearchgate.netresearchgate.net This technique allows for the visualization and quantification of specific proteins in cell lysates. By treating cells with varying concentrations of this compound or for different durations, and then performing Western blot using antibodies specific to ERRα, researchers can determine the dose-response and time-course of degradation. nih.govresearchgate.netresearchgate.net Protein levels are typically normalized to a loading control (e.g., GAPDH) to ensure equal protein loading across samples. researchgate.net Immunoblotting is also used to analyze protein levels. researchgate.net

Other methods mentioned in the context of PROTAC research include luminescence and bioluminescence resonance energy transfer (NanoBRET) for monitoring live-cell degradation kinetics and ternary complex formation, and quantitative mass spectrometry (e.g., using tandem mass tags) for quantifying protein levels. nih.govnih.gov

Impact on ERRα Downstream Signaling Pathways

The degradation of ERRα by PROTACs leads to significant impacts on the downstream signaling pathways regulated by this nuclear receptor. These effects include the modulation of gene transcription, alterations in coactivator interactions, and changes in cellular metabolic processes.

Modulation of Gene Transcription and Coactivator Interactions (e.g., PGC-1α)

ERRα is a transcriptional activator that regulates gene expression, often in conjunction with coactivators like PGC-1α and PGC-1β. nih.govactivemotif.comtaylorandfrancis.com PROTAC-mediated degradation of ERRα disrupts these interactions and consequently modulates the transcription of target genes. Compound 6c, for instance, potently decreased the protein levels of ERRα downstream target genes, including ATP5B, medium-chain acyl CoA dehydrogenase (MCAD), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), in MDA-MB-231 cells after a 24-hour treatment. nih.govmedchemexpress.comxcessbio.com

ERRα's transcriptional activity is highly dependent on its interactions with co-regulators such as PGC-1α. taylorandfrancis.com PROTACs targeting ERRα can inhibit the interaction between ERRα and PGC-1α. PROTAC ERRα Degrader-3 exhibits an IC₅₀ value of 12.67 nM to block the protein-protein interaction of ERRα with a PGC-1α peptide. medchemexpress.comxcessbio.commybiosource.com This disruption of coactivator binding is a key mechanism by which this compound affects gene transcription.

ERRα and Estrogen Receptor alpha (ERα) can regulate an overlapping set of genes, and ERRα can modulate ERα activity in some tissues. activemotif.com While ERRα functions independently of ERα, it influences ERα signaling indirectly through its role in estrogen biosynthesis and metabolism. nih.gov

Cellular Metabolic Reprogramming

ERRα plays a crucial role in regulating metabolism and energy homeostasis, particularly in processes like mitochondrial oxidative phosphorylation (OXPHOS) and fatty acid oxidation. nih.govactivemotif.com Degrading ERRα with PROTACs can lead to cellular metabolic reprogramming. The decrease in downstream metabolic genes like ATP5B, MCAD, and PDK4 observed with compound 6c treatment indicates an impact on cellular metabolism. nih.govmedchemexpress.comxcessbio.com ERRα knockout mice display impaired fat metabolism and absorption, highlighting the receptor's importance in metabolic processes. activemotif.com

Phenotypic Effects in Cellular Models

The cellular and molecular effects of this compound, including protein degradation and altered gene expression, translate into observable phenotypic effects in cellular models, particularly in cancer cells where ERRα is often implicated. PROTACs targeting ERRα have been shown to reduce the proliferation of breast tumor cells in vitro. researchgate.net For example, PROTACs Arg-TERRa and His-TERRa reduced endogenous ERRα levels in MCF-7 metastatic breast cancer cells and inhibited their growth. researchgate.net PROTACs targeting ERα, which can have overlapping functions or indirect influence through ERRα, have also demonstrated the ability to inhibit the growth of breast cancer cells and cause cell cycle arrest. nih.gov

Specific PROTACs like PROTAC ERRα Degrader-3 have shown effectiveness in inhibiting the growth of cancer cells in cell culture. Another PROTAC targeting ERα, ERD-148, showed greater maximum cell growth inhibition compared to fulvestrant, a selective estrogen receptor degrader (SERD), which correlated with more complete degradation of ERα. nih.gov These findings suggest that PROTAC-mediated degradation of ERRα can have significant anti-proliferative effects in relevant cellular models.

Cell Proliferation and Viability Modulation

This compound compounds have demonstrated the ability to modulate cell proliferation and viability in cancer cell lines. For instance, PROTACs designed to degrade ERRα have been shown to decrease the proliferation of MCF-7 breast cancer cells nih.gov. Two specific compounds, Arg-TERRa and His-TERRa, were found to inhibit the proliferation of MCF-7 cells in a study utilizing the MTT assay nih.gov.

Another PROTAC, referred to as PROTAC ERα Degrader-4 (Compound ZD12), exhibited inhibitory activity in Tamoxifen-sensitive MCF-7 cells with an IC50 value of 0.05 μM after 72 hours of treatment medchemexpress.com. This compound also induced cell cycle arrest in MCF-7 cells at concentrations ranging from 0.01 to 10 μM over the same time period medchemexpress.com.

Studies have indicated that PROTAC-induced degradation of target proteins can be significantly more potent at inhibiting cell proliferation compared to traditional inhibitors nih.gov. For example, PROTAC-induced degradation of BRD4 was reported to be 10- to 500-fold more potent in inhibiting cell proliferation in castration-resistant prostate cancer cell lines than treatment with a traditional BRD4 inhibitor nih.gov. While this specific example pertains to BRD4, it highlights the potential for PROTACs, including those targeting ERRα, to exert potent anti-proliferative effects through targeted degradation.

Data on the effect of specific this compound compounds on cell viability and proliferation are summarized in the table below:

Compound NameCell LineAssay TypeConcentration RangeIncubation TimeObserved Effect on Proliferation/ViabilityIC50 (if reported)Citation
Arg-TERRaMCF-7MTT assayNot specifiedMultiple daysDecreased proliferationNot reported nih.gov
His-TERRaMCF-7MTT assayNot specifiedMultiple daysDecreased proliferationNot reported nih.gov
PROTAC ERα Degrader-4MCF-7Cell Viability0.01-10 μM72 hoursInhibitory activity0.05 μM medchemexpress.com
PROTAC ERα Degrader-4MCF-7Cell Cycle Analysis0.01-10 μM72 hoursInduced cell cycle arrestNot applicable medchemexpress.com

Cell Migration and Invasion Inhibition

ERRα has been implicated in promoting the migration and invasion of cancer cells nih.gov. Research into this compound compounds suggests they can counteract these processes by degrading ERRα.

Studies have shown that ERRα depletion induced by PROTACs can repress epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and invasion nih.gov. Treatment with Arg-TERRa and His-TERRa led to increased expression of E-cadherin and reduced expression of N-cadherin, SNAIL, and fibronectin, markers indicative of EMT repression nih.gov.

Furthermore, both Arg-TERRa and His-TERRa were found to reduce MCF-7 cancer cell migration and wound repair in scratch wound healing assays and ThinCert cell migration assays nih.gov.

While some search results mention ERRα antagonists suppressing migration and invasion of ER-negative MDA-MB-231 cells, the focus here is specifically on this compound compounds that induce degradation medchemexpress.com. The observed effects on migration and invasion are attributed to the PROTAC-mediated degradation of ERRα.

Induction of Programmed Cell Death Pathways

Targeted protein degradation by PROTACs, including those targeting oncogenic proteins, can lead to the induction of apoptosis and cell death frontiersin.org. Research on this compound compounds indicates their potential to activate programmed cell death pathways.

PROTAC ERα Degrader-4 (Compound ZD12) has been shown to induce apoptosis in MCF-7 cells when tested at concentrations of 1.0 μM, 5 μM, and 5.0 μM for 72 hours medchemexpress.com. This suggests that the degradation of ERRα by this PROTAC can trigger the cellular machinery leading to programmed cell death medchemexpress.com.

While the search results specifically highlight the induction of apoptosis by PROTAC ERα Degrader-4, the general mechanism of PROTACs involving the UPS and subsequent degradation of target proteins is linked to their anti-cancer effects, which include the induction of apoptosis and cell death frontiersin.org.

Other PROTACs targeting different proteins have also demonstrated the ability to induce apoptosis. For example, a PROTAC PARP1 degrader induced significant PARP1 cleavage and programmed cell death in MDA-MB-231 cells abmole.com. Similarly, a Cereblon-dependent PROTAC BCL-XL degrader induced cell death through caspase-mediated apoptosis abmole.com. These examples from other PROTACs targeting anti-apoptotic proteins support the principle that targeted degradation can effectively induce cell death pathways.

The induction of apoptosis by this compound compounds is a key cellular consequence of their activity, contributing to their potential as anti-cancer agents.

Preclinical Efficacy and Pharmacological Evaluation of Protac Erralpha

In Vitro Characterization in Disease-Relevant Cell Lines

In vitro studies are crucial for evaluating the cellular efficacy and specificity of PROTAC_ERRalpha before moving to in vivo models. These studies typically involve assessing the compound's ability to induce ERα degradation and its downstream effects in cell lines relevant to the diseases where ERα is implicated.

Assessment in Metabolic Disorder Models

ERα is also involved in metabolic regulation, suggesting a potential role for this compound in metabolic disorders. In vitro models for metabolic diseases often involve studying cellular processes related to glucose and lipid metabolism in relevant cell types, such as adipocytes pharmaron.comnih.gov. These models can include conditions mimicking high glucose and insulin (B600854) levels to study adipocyte hypertrophy and associated metabolic changes nih.gov.

While specific data on this compound's evaluation in in vitro metabolic disorder models were not detailed in the search results, the importance of such models for studying disease mechanisms and evaluating interventions is recognized pharmaron.comtno-pharma.com. In vitro metabolic environments can be systematically altered to reveal relationships between metabolic conditions and cellular phenotypes nih.gov. Assays for metabolic diseases can include assessing glucose stimulated insulin secretion, glucose uptake, lipogenesis, lipolysis, fatty acid oxidation, and cholesterol metabolism pharmaron.com. Evaluating this compound in these systems would aim to determine if ERα degradation impacts key metabolic pathways in relevant cell types.

In Vivo Efficacy in Non-Human Animal Models

In vivo studies are essential to evaluate the efficacy of this compound in a complex biological system, assess its pharmacokinetic properties, and investigate its effects on disease progression in relevant animal models.

Mechanistic Studies in Animal Models (e.g., Rat Menopausal Arthritis)

Animal models are also used to investigate the mechanisms by which this compound exerts its effects in vivo and to study its impact on specific disease pathologies. The rat menopausal arthritis model is one such model where an ERα-targeting PROTAC has been utilized nih.govresearchgate.netfrontiersin.org. This model is relevant because decreased estrogen levels are associated with menopausal arthritis, and ERα is believed to play a role in maintaining cartilage metabolism nih.govresearchgate.netfrontiersin.orgnih.gov.

In the rat menopausal arthritis model, a peptide-based PROTAC targeting ERα was used as a chemical knockdown tool to investigate ERα function nih.govresearchgate.netfrontiersin.org. The study indicated that inhibiting estrogen function by degrading ERα could significantly interfere with cartilage matrix metabolism and contribute to menopausal arthritis by up-regulating matrix metalloproteinase (MMP-13) nih.govresearchgate.netfrontiersin.orgnih.gov. This suggests that while ERα is crucial for maintaining cartilage metabolism, its degradation by a PROTAC can promote the progression of osteoarthritis in this model nih.govfrontiersin.orgnih.gov. The menopausal arthritis model in rats is typically established by ovariectomy and ACLT, leading to significant morphological changes in cartilage nih.govresearchgate.net. Mechanistic studies in this model can involve histological analysis and immunohistochemistry to evaluate cartilage health and protein expression, such as ERα, type II collagen (COL2), and MMP-13 researchgate.net.

Advanced Strategies and Emerging Concepts for Protac Erralpha

Photoactivatable and Spatiotemporally Controlled PROTAC_ERRalpha

The ability to control protein degradation with spatial and temporal precision is a significant leap forward in targeted protein therapy. frontiersin.org Photoactivatable PROTACs, which are activated by light, offer a non-invasive method to achieve this control, minimizing off-target effects and allowing for region-specific therapeutic action. rsc.orgnih.gov

Photocaged PROTACs are designed to remain inactive until they are exposed to a specific wavelength of light. mdpi.com This is achieved by attaching a photolabile protecting group (PPG) to a critical functional group on the PROTAC molecule, which hinders its ability to bind to the E3 ligase. mdpi.comacs.org

A notable example is ERRα PROTAC-2, which utilizes a diethylamino coumarin (B35378) (DEACM) group to cage the VHL E3 ligase ligand. mdpi.comacs.org The DEACM group is strategically placed on the hydroxyl group of the VHL ligand, a site crucial for its interaction with the VHL E3 ligase. mdpi.com In its caged form, ERRα PROTAC-2 cannot effectively recruit the VHL E3 ligase, thus preventing the degradation of ERRα. mdpi.com

Upon irradiation with light (typically ≤ 405 nm), the DEACM cage is cleaved, releasing the active PROTAC molecule (ERRα PROTAC-1). mdpi.comresearchgate.net This uncaged PROTAC can then form a ternary complex with ERRα and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERRα. mdpi.com The efficiency of this uncaging process has been demonstrated through HPLC and mass spectrometry, showing cleavage of the DEACM group after just three minutes of irradiation. mdpi.comresearchgate.net

The mechanism relies on the light-induced heterolytic cleavage of the C-O bond at the caging site, which generates a free carboxylic acid and a coumarinylmethyl alcohol. rsc.org This process is irreversible and allows for precise control over the activation of the PROTAC. mdpi.com

Table 1: Key Components of Photocaged ERRα PROTAC-2

ComponentFunction
ERRα Ligand Binds to the target protein, Estrogen-Related Receptor alpha (ERRα).
VHL Ligand Recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Linker Connects the ERRα ligand and the VHL ligand.
DEACM Photocage A photolabile protecting group attached to the VHL ligand, rendering the PROTAC inactive until exposed to light.

The development of photoactivatable PROTACs like ERRα PROTAC-2 has significant implications for targeted degradation research. The ability to control protein degradation with high spatiotemporal resolution provides a powerful tool to study the immediate and localized consequences of protein depletion. nih.gov

In a key study, the efficacy of ERRα PROTAC-2 was tested in MCF-7 breast cancer cells. mdpi.com As expected, the uncaged version, ERRα PROTAC-1, led to a significant reduction in ERRα protein levels. mdpi.com In contrast, ERRα PROTAC-2, even at double the concentration, showed no effect on ERRα levels in the absence of UV light, confirming the effectiveness of the photocaging strategy. mdpi.com However, upon irradiation, ERRα PROTAC-2 induced degradation of ERRα, and this degradation was blocked by inhibitors of the proteasome (MG132) and neddylation (MLN4924), confirming that the degradation occurs through the expected E3 ligase- and proteasome-mediated pathway. mdpi.com

This technology allows researchers to:

Investigate the acute effects of protein loss: By triggering degradation at a specific time point, researchers can observe the immediate cellular responses to the absence of a particular protein.

Study protein function in specific cellular compartments or tissues: Light can be precisely focused on a particular area, enabling the study of protein function with high spatial resolution.

Reduce off-target effects: By limiting the activation of the PROTAC to the target area, systemic toxicity and other off-target effects can be minimized. rsc.org

Design and Mechanism of Photocaged PROTACs (e.g., ERRα PROTAC-2 with DEACM)

N-End Rule Pathway Exploitation for ERRα Degradation

A novel and promising strategy for inducing protein degradation is the exploitation of the N-end rule pathway. nih.govresearchgate.net This pathway's recognition of specific N-terminal amino acids as degradation signals (degrons) offers a unique approach to designing smaller and potentially more efficient PROTACs. nih.govresearchgate.netnih.gov

Instead of recruiting common E3 ligases like VHL or CRBN, this approach involves tagging a target-specific ligand with a single destabilizing amino acid. nih.govresearchgate.netnih.gov This amino acid then acts as a ligand for an N-end rule E3 ligase, such as Ubr1. rsc.orgsci-hub.se

For ERRα degradation, researchers have appended single amino acids like arginine (Arg) and histidine (His), which are known destabilizing residues, to a ligand specific for ERRα. nih.govresearchgate.netnih.gov These resulting molecules, termed Arg-TERRa and His-TERRa, are significantly smaller than traditional PROTACs, which could lead to improved cellular permeability. researchgate.netnih.govsci-hub.se The design is modular, allowing for the potential use of any of the 13 destabilizing amino acids to modulate degradation. researchgate.netnih.govsci-hub.se

The mechanism involves the N-terminal amino acid of the PROTAC being recognized by an N-recognin, which is a component of the N-degron pathway and can be a specific E3 ligase. nih.gov This recognition leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Studies have shown that both Arg-TERRa and His-TERRa effectively reduce the levels of endogenous ERRα in MCF-7 breast cancer cells in a dose-dependent manner. sci-hub.se The degradation was confirmed to be proteasome-mediated, as it was compromised by the proteasome inhibitor MG132. nih.govsci-hub.se Furthermore, the involvement of the N-end rule pathway was demonstrated by the fact that dipeptides starting with a destabilizing residue (like Arg-Ala or His-Ala) could compete for the Ubr1 ligase and block the degradation of ERRα. nih.govsci-hub.se

Table 2: Comparison of N-End Rule PROTACs for ERRα Degradation

PROTACN-Terminal Amino AcidE3 Ligase Recruited (Presumed)Key Findings
Arg-TERRa Arginine (Arg)Ubr1 (N-end rule pathway)Effectively reduces endogenous ERRα levels and inhibits breast cancer cell migration. nih.govsci-hub.se
His-TERRa Histidine (His)Ubr1 (N-end rule pathway)Effectively reduces endogenous ERRα levels and inhibits breast cancer cell migration. nih.govsci-hub.se

Design of Amino Acid-Tagged Ligands for N-End Rule E3 Ligases

Strategies for Expanding E3 Ligase Recruitment

The majority of PROTACs developed to date rely on a limited number of E3 ligases, primarily VHL and CRBN. nih.govrsc.org While effective, this reliance presents limitations, including potential for acquired resistance and tissue-specific variations in E3 ligase expression. sci-hub.se Therefore, expanding the repertoire of recruitable E3 ligases is a critical area of research. nih.govicr.ac.uk

There are over 600 known E3 ligases in human cells, representing a vast and largely untapped resource for targeted protein degradation. nih.govicr.ac.uk Recruiting novel E3 ligases could lead to PROTACs with improved tissue selectivity, different degradation profiles, and the ability to overcome resistance mechanisms. frontiersin.orgicr.ac.uk

For ERRα, while VHL-recruiting PROTACs have been successful, research has shown that PROTACs designed to recruit CRBN, MDM2, and IAP did not result in target degradation. biorxiv.org However, this does not mean that these ligases cannot be utilized. Further investigation into the optimal positioning of the E3 ligase ligand on the protein surface may enable the recruitment of these and other E3 ligases for ERRα degradation. biorxiv.org

Strategies to expand the E3 ligase toolbox include:

Identifying novel ligands for different E3 ligases: This involves screening for small molecules that bind to other E3 ligases.

Leveraging tissue-specific E3 ligase expression: Designing PROTACs that recruit E3 ligases with restricted expression patterns could lead to more targeted therapies with fewer side effects. frontiersin.org

Computational and structural modeling: These approaches can help predict which E3 ligases might be suitable for degrading a particular target and guide the design of new PROTACs.

By exploring these advanced strategies, the field of targeted protein degradation continues to evolve, offering the potential for more precise, potent, and versatile therapeutic agents.

Exploring Alternative E3 Ligases Beyond VHL and CRBN

The vast majority of Proteolysis Targeting Chimeras (PROTACs) developed to date have utilized the von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases. bwise.kr While effective, this reliance on a limited number of E3 ligases presents potential challenges, such as cell-type specific expression levels and acquired resistance mechanisms. bwise.krexplorationpub.com Consequently, the exploration of alternative E3 ligases for degrading Estrogen-Related Receptor alpha (ERRα) is a critical area of research to broaden the applicability and overcome potential limitations of existing PROTACs. bwise.kr Although over 600 E3 ligases are known to exist in human cells, only a handful have been successfully recruited for targeted protein degradation. bwise.kr

One innovative approach has been the design of PROTACs that leverage the N-end rule pathway for protein degradation. This strategy involves incorporating a destabilizing amino acid residue into the PROTAC molecule, which is then recognized by the RING family E3 ubiquitin ligase Ubr1. rsc.org This leads to the ubiquitination and subsequent degradation of the target protein. rsc.org For ERRα, this concept has been demonstrated through the creation of PROTACs that include a potent and selective ERRα inverse agonist linked to a destabilizing amino acid. rsc.org Two such examples are ERRα-PROTAC-Arg and ERRα-PROTAC-His, which feature arginine (Arg) and histidine (His) respectively. rsc.org These molecules are designed for the Ubr1 E3 ubiquitin ligase to recognize the destabilizing amino acid and initiate the degradation of the ERRα protein. rsc.org

While direct applications of other specific E3 ligases such as MDM2 and cellular inhibitor of apoptosis protein (cIAP) to ERRα degradation are less documented in readily available literature, they represent a broader trend in the PROTAC field to expand beyond VHL and CRBN. bwise.krexplorationpub.com The development of ligands for these and other E3 ligases, like RNF4 and Keap1, is an active area of investigation, holding promise for future ERRα PROTAC development. explorationpub.comnih.gov The ability to switch the recruited E3 ligase could alter the degradation profile of a PROTAC and provide a strategy to counteract resistance. explorationpub.com

Table 1: Examples of this compound Utilizing an Alternative E3 Ligase

Compound Name Recruited E3 Ligase Mechanism of Recruitment
ERRα-PROTAC-Arg Ubr1 N-end rule pathway via destabilizing arginine residue. rsc.org
ERRα-PROTAC-His Ubr1 N-end rule pathway via destabilizing histidine residue. rsc.org

Site-Specific E3 Ligase Recruitment on ERRα Surface

A pivotal concept in optimizing PROTAC efficacy is the understanding that the precise location of E3 ligase recruitment on the target protein's surface can significantly influence degradation efficiency. Research has shown that improving the cereblon-mediated degradation of ERRα is possible by recruiting the E3 ligase to regions distinct from the established ligand-binding site. biorxiv.orgrsc.orgnih.govresearcher.life This strategy offers a pathway to enhance the degradation of proteins that may be poorly degraded by conventional PROTACs. nih.gov

A novel methodology to investigate this involves the site-specific installation of a bioorthogonal handle on the protein surface, which can then be conjugated to an E3 ligase ligand. rsc.orgnih.gov This approach allows for a direct comparison of degradation efficiency when the E3 ligase is recruited to different locations. rsc.orgnih.gov In the case of ERRα, researchers have created mutants bearing a TetF handle at various positions on the protein surface. rsc.orgresearchgate.net These mutants can then be treated with a molecule that links the TetF handle to a cereblon (CRBN) ligand. rsc.org

This technique has revealed that the degradation of ERRα can be modulated by altering the E3 ligase recruitment site. For instance, variations in CRBN-mediated degradation were observed at different locations on the ERRα surface, highlighting a previously uncharacterized relationship between the recruitment site and degradability by a specific E3 ligase ligand. nih.gov Studies using this method demonstrated that complete degradation of the V299TetF-ERRα mutant could be achieved when bioconjugated with a CRBN-recruiting ligand. nih.gov In contrast, the H437TetF-ERRα mutant showed a reduced level of degradation under the same conditions. nih.gov These findings suggest that proteins of interest, which were previously not degraded by thalidomide-based PROTACs, could potentially be targeted by simply altering the binding location on the protein surface, thereby expanding the potential scope for future ERRα PROTACs. nih.gov This approach is particularly valuable for proteins that lack a known small molecule ligand, as it can identify surface regions amenable to degradation, which can then be targeted for novel ligand discovery. rsc.orgnih.gov

Table 2: Examples of Site-Specific E3 Ligase Recruitment on ERRα

ERRα Mutant E3 Ligase Recruited Outcome of Recruitment
V299TetF-ERRα Cereblon (CRBN) Complete degradation observed. nih.gov
H437TetF-ERRα Cereblon (CRBN) Decreased degradation compared to V299TetF-ERRα. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
ERRα-PROTAC-Arg
ERRα-PROTAC-His
V299TetF-ERRα

Challenges and Future Perspectives in Protac Erralpha Research

Current Limitations and Hurdles

The path from a promising PROTAC candidate to a viable therapeutic is fraught with obstacles. For PROTACs targeting ERRα, these challenges are rooted in the core components of the technology and the adaptive capabilities of cancer cells.

A significant limitation in the PROTAC field is the small number of E3 ubiquitin ligases that can be effectively hijacked. frontiersin.org Development has predominantly centered on ligands for just a few E3 ligases, primarily Cereblon (CRBN) and the von Hippel-Lindau (VHL) protein. nih.gov This restricted toolbox limits the potential for developing PROTACs with optimal degradation profiles and tissue specificity. nih.gov

This challenge is directly relevant to PROTAC_ERRalpha. Initial studies revealed that while linking an ERRα ligand to a VHL ligand resulted in potent degradation, similar PROTACs designed to recruit other E3 ligases like CRBN, MDM2, and IAP failed to induce any target degradation. nih.govbiorxiv.orgrsc.org This highlights a key hurdle: the successful formation of a stable and productive ternary complex (E3 ligase-PROTAC-Target) is highly dependent on the specific pairing of the target protein and the E3 ligase. However, further research has shown that this limitation is not absolute. By altering the site of linker attachment on the ERRα protein, researchers successfully induced CRBN-mediated degradation, suggesting that the scope of usable E3 ligases for a given target can be expanded through strategic design. nih.govbiorxiv.orgrsc.org The expansion of the E3 ligase toolbox is a critical goal, as harnessing tissue-specific E3 ligases could lead to more selective protein degradation, thereby increasing efficacy and reducing off-target toxicity. nih.gov

As with any targeted cancer therapy, the potential for acquired drug resistance is a major concern. For PROTACs, resistance can emerge through mechanisms that disrupt the degradation process, allowing cancer cells to survive and proliferate despite treatment.

A primary mechanism of acquired resistance to PROTACs involves the very machinery they are designed to hijack. Studies have shown that cancer cells can develop resistance following chronic treatment through genomic alterations that compromise the core components of the recruited E3 ligase complex. pharmaceuticalintelligence.com This can include mutations in the E3 ligase gene or the downregulation of its expression, which renders the PROTAC inactive. mdpi.comnih.gov For instance, research on BET-PROTACs demonstrated that resistance was not caused by mutations in the target protein, but rather by alterations in the VHL or CRBN E3 ligase complexes. pharmaceuticalintelligence.com Since current PROTACs targeting ERRα rely on the VHL E3 ligase, they are susceptible to these resistance pathways. nih.govnih.gov

Another significant resistance mechanism is the increased expression of drug efflux pumps, which actively transport therapeutic agents out of the cell, lowering their intracellular concentration to sub-therapeutic levels. nih.gov Recent proteomic analyses have identified the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein, as a key driver of both intrinsic and acquired resistance to PROTACs in cancer cells. pharmaceuticalintelligence.comfoxchase.orgsolvobiotech.com Cancer cell lines with higher abundance of the MDR1 pump showed resistance to PROTACs, and this resistance could be acquired through chronic exposure, leading to MDR1 upregulation. pharmaceuticalintelligence.combiorxiv.org This mechanism is a general threat to the PROTAC modality, as their relatively large size and chemical properties can make them substrates for such pumps. mdpi.com Overcoming this will likely require co-administration of MDR1 inhibitors to ensure durable therapeutic responses. solvobiotech.com

If a linker is too short, it can cause steric clashes that prevent the target and E3 ligase from binding simultaneously. nih.gov If it is too long, it may fail to bring the two proteins into productive proximity for ubiquitination. nih.gov This has been demonstrated in the development of ERRα degraders, where studies showed that the linker's properties had a significant impact on the PROTAC's ability to degrade the ERRα protein, even when different linkers had a minimal effect on the molecule's binding affinity to ERRα. nih.gov The complexity of the ternary complex's structural dynamics makes predictive, rational design exceedingly difficult with current knowledge. nih.gov

Potential for Resistance Mechanisms

E3 Ligase Component Alterations

Emerging Methodologies and Technological Advancements

Despite the challenges, the field of targeted protein degradation is evolving rapidly, with new technologies and methodologies offering pathways to overcome existing hurdles.

Advances in computational modeling and structural biology are beginning to provide deeper insights into the dynamics of ternary complexes, paving the way for more rational and less empirical linker design. nih.gov A key area of advancement is the expansion of the E3 ligase toolbox. Researchers are actively working to discover ligands for some of the other ~600 E3 ligases in the human genome, which could enable more tissue-specific targeting and provide alternatives if resistance to VHL or CRBN-based degraders emerges. nih.gov

Novel PROTAC architectures are also being explored. These include heterotrivalent PROTACs designed to simultaneously recruit two different E3 ligases (e.g., VHL and CRBN), which may enhance degradation efficiency and circumvent resistance to single-ligase-dependent PROTACs. solvobiotech.com Other approaches aim to simplify PROTAC design and improve drug-like properties by developing "linker-free" PROTACs.

Computational Design and Prediction Tools for PROTACs

The rational design of proteolysis-targeting chimeras (PROTACs) is a complex endeavor due to their unique mechanism of action, which relies on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. promegaconnections.comresearchgate.net The multifaceted nature of these molecules, comprising two distinct protein-binding ligands joined by a flexible linker, presents significant challenges for traditional drug design, often necessitating a trial-and-error approach to optimize linker chemistry, length, and attachment points. acs.orgnih.gov Consequently, a variety of computational tools have been developed to rationalize and accelerate the design process, moving beyond simple structure-activity relationships to model the intricate three-body system. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational flexibility and stability of the PROTAC and the resulting ternary complex. acs.orgnih.gov This can help evaluate the dynamics of complex formation and identify key interactions that contribute to productive ubiquitination. promegaconnections.com

Structure-Based Computer Models: Researchers have developed workflows that model the possible conformations of the PROTAC, the target, and the E3 ligase to predict the formation of a productive ternary complex. promegaconnections.com For instance, one approach involves generating structures for the Target-PROTAC-E3 ligase complex, modeling the possible conformations of the full ligase machinery (e.g., CRL4A), and then predicting the efficiency and sites of ubiquitination. promegaconnections.com

AI-Based Methods: The advent of artificial intelligence (AI) and machine learning (ML) has introduced powerful new tools for PROTAC design. researchgate.net

Deep Learning Models: Deep neural network models like DeepPROTACs have been developed to predict the degradation capacity of a potential PROTAC molecule based on the structures of the target protein and E3 ligase. researchgate.net

Integrated Pipelines: More advanced pipelines, such as PROTACable, combine 3D modeling workflows with deep learning networks. biorxiv.org PROTACable uses a library of E3 ligases and linkers to model ternary complexes and then employs a SE(3)-equivariant graph transformer network to predict the activity of the newly designed PROTACs with high accuracy. biorxiv.org

Several specialized software and protocols have emerged to facilitate computer-assisted PROTAC design, including PRosettaC, MOE, and ICM, which provide protocols for predicting ternary complex structures and virtually screening PROTAC libraries. nih.govacs.org These tools are critical for providing much-needed insight into PROTAC systems, potentially reducing the time and synthetic effort required to develop potent and selective degraders. acs.orgacs.org

Table 1: Computational Tools and Approaches in PROTAC Design

Approach Description Application Key Challenge
Molecular Docking Predicts the binding orientation of the PROTAC's ligands within the target protein and E3 ligase binding pockets. mdpi.com Initial assessment of ligand binding and generation of starting poses for ternary complex modeling. biorxiv.org Does not inherently account for the flexibility of the linker or the induced protein-protein interactions. acs.org
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to assess the stability and conformational dynamics of the ternary complex over time. acs.orgnih.gov Evaluating complex stability, linker flexibility, and identifying key interactions for productive degradation. promegaconnections.com Computationally intensive and time-consuming, especially for large systems.
Protein-Protein Docking Models the interaction between the target protein and the E3 ligase as mediated by the PROTAC. acs.org Generating ensembles of possible ternary complex conformations. acs.org The induced interaction is often weak and transient, making it difficult for standard docking algorithms to predict accurately. acs.org
AI/Machine Learning Models (e.g., DeepPROTACs) Use trained algorithms to analyze large datasets and predict PROTAC properties like degradation efficacy, solubility, and permeability. researchgate.net Predicting the activity of novel PROTAC designs and suggesting optimal linker compositions. researchgate.net Requires large, high-quality datasets for training; model predictivity is dependent on the training data.

| Integrated Modeling Suites (e.g., PRosettaC, PROTACable) | Combine multiple computational techniques (e.g., docking, conformational sampling, AI scoring) into a streamlined workflow. acs.orgbiorxiv.org | De novo design of PROTACs, modeling of ternary complexes, and virtual screening of PROTAC libraries. nih.govbiorxiv.org | The accuracy of predictions still needs to be rigorously validated with extensive experimental data. mdpi.com |

Development of Novel E3 Ligase Ligands

The landscape of PROTAC development has been largely dominated by the recruitment of a very small number of E3 ubiquitin ligases, primarily von Hippel-Lindau (VHL) and Cereblon (CRBN). nih.govwisc.edufrontiersin.org While ligands for other E3 ligases such as MDM2 and IAPs are available, the vast majority of the estimated 600+ human E3 ligases remain untapped. wisc.edufrontiersin.orgnih.gov This limitation is a significant bottleneck, as the expression levels of VHL and CRBN can vary between cell and tissue types, potentially compromising degrader efficacy. mdpi.com Furthermore, the emergence of resistance to VHL- or CRBN-based PROTACs underscores the urgent need to expand the repertoire of available E3 ligase ligands. mdpi.com

The discovery of new E3 ligase ligands is challenging primarily because E3 ligases often rely on protein-protein interactions (PPIs) to bind their substrates, which are notoriously difficult to target with small molecules. acs.org The binding interfaces are often large and flat, lacking the well-defined pockets typical of enzymes like kinases. acs.org

Several strategies are being employed to overcome these hurdles and discover ligands for novel E3 ligases:

Structure-Guided and Fragment-Based Design: A major success of this approach was the development of non-peptidic ligands for VHL, which combined structural information from the binding of the natural substrate peptide (HIF-1α) with fragment-based screening. researchgate.net Solving co-crystal structures of other E3 ligases with their substrate peptides is a key strategy to guide the design of new small-molecule mimetics. researchgate.net

Screening Campaigns: High-throughput screening (HTS) and DNA-encoded library (DEL) screening are being used to identify new chemical matter that binds to E3 ligases. acs.org

Covalent Ligand Development: The use of covalent fragments that form an irreversible bond with a specific residue (often a cysteine) on the E3 ligase is a promising approach. nih.govresearchgate.net This can capture even weak interactions and provide a starting point for developing more potent and selective ligands. researchgate.net

Targeting Tissue-Specific E3 Ligases: A key goal is to identify ligands for E3 ligases that are overexpressed in specific tissues or cell types. mdpi.com For example, ligases such as FBXL16 in the brain or ASB9 in the pancreas could offer opportunities for developing PROTACs with improved tissue selectivity and reduced systemic toxicity. mdpi.com

Expanding the E3 ligase toolbox holds the promise of creating PROTACs with unique pharmacological profiles, including enhanced selectivity, the ability to overcome resistance, and tissue-specific protein degradation. mdpi.comuni-kiel.de

Table 2: Selected E3 Ubiquitin Ligases and Ligands in PROTAC Development

E3 Ligase Common Ligand(s) Ligand Origin/Discovery Status in PROTACs
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide wisc.edu Discovered as immunomodulatory drugs (IMiDs) that were later found to bind CRBN. drug-dev.com Most widely used in PROTACs, including several in clinical trials. wisc.edufrontiersin.org
Von Hippel-Lindau (VHL) VHL-1, VH032 uni-kiel.de Developed through structure-guided design based on the HIF-1α substrate peptide. researchgate.net Second most common; used in numerous preclinical probes and at least one clinical candidate (DT2216). frontiersin.orguni-kiel.de
MDM2 Nutlin-3a derivatives researchgate.net Discovered as inhibitors of the p53-MDM2 protein-protein interaction. Used in PROTACs, but can be limited by p53-related toxicities.
IAPs (cIAP1, XIAP) Bestatin (B1682670), LCL161 derivatives nih.gov Developed as inhibitors of apoptosis protein mimetics. Used to degrade both IAP proteins themselves (homo-PROTACs) and other targets.
RNF114 Covalent ligands (e.g., CCW-16) Identified through covalent ligand screening against E3 ligases. An emerging E3 ligase for PROTACs, enabling degradation of targets like BRD4.

| DCAF16 | DCAF16-L1 | Discovered via screening; binds to an allosteric site. | A newer recruit to the PROTAC toolbox, shown to degrade BRD4 and other targets. |

Novel Delivery Systems for Enhanced In Vivo Performance

A significant hurdle for the clinical translation of many PROTACs is their challenging physicochemical properties. mdpi.com Often possessing a high molecular weight (violating Lipinski's "rule of five"), low aqueous solubility, and poor cell permeability, these molecules can suffer from inadequate pharmacokinetics and limited bioavailability. uni-kiel.denih.gov To overcome these limitations, researchers are developing innovative delivery systems designed to improve the in vivo performance, stability, and targetability of PROTACs. nih.govmarinbio.comrsc.org

These strategies aim to package the PROTAC into a carrier that masks its unfavorable properties, protects it from degradation in circulation, and facilitates its accumulation at the desired site of action. nih.govbiochempeg.com

Key Delivery Strategies:

Nanoparticle-Based Systems: Nanocarriers are a leading strategy for PROTAC delivery. biochempeg.comnih.gov

Polymeric Nanoparticles: PROTACs can be encapsulated within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(disulfide amide) (PDSA). mdpi.com These nanoparticles can enhance blood circulation time and accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect. frontiersin.org Some are designed to be redox-responsive, releasing the PROTAC in the high-glutathione environment of cancer cells. mdpi.com

Lipid-Based Nanoparticles (LNPs): LNPs, similar to those used for mRNA vaccines, are effective carriers for hydrophobic molecules like many PROTACs. mdpi.com Formulations such as nanostructured lipid carriers (NLCs) and liposomes have been shown to improve the solubility, cellular uptake, and therapeutic efficacy of PROTACs like ARV-825. mdpi.combiochempeg.com

Micelles: Amphiphilic PROTACs or PROTACs formulated with block copolymers can self-assemble into micelles. mdpi.commarinbio.com These structures have a hydrophobic core to carry the PROTAC and a hydrophilic shell to ensure aqueous solubility, improving bioavailability. marinbio.com

Antibody-PROTAC Conjugates (Ab-PROTACs): This approach mirrors antibody-drug conjugates (ADCs) by attaching a PROTAC to a monoclonal antibody that targets a specific cell-surface antigen, such as HER2 on breast cancer cells. acs.org This strategy offers high tissue and cell-type selectivity, delivering the PROTAC payload directly to the target cells while minimizing systemic exposure and off-target effects. acs.org

Stimuli-Responsive and Targeted Systems:

Folate-Targeted Systems: By conjugating a PROTAC to folic acid, the molecule can be selectively taken up by cancer cells that overexpress the folate receptor (FOLR1). acs.org The folate group is cleaved inside the cell, releasing the active PROTAC. acs.org

Stimulus-Responsive Nano-PROTACs: "Smart" delivery systems are being designed to release their PROTAC cargo in response to specific stimuli within the tumor microenvironment, such as low pH, hypoxia, or the presence of certain enzymes. sciopen.com Light- or ultrasound-activatable systems provide external spatiotemporal control over PROTAC release. marinbio.comsciopen.com

These advanced delivery systems represent a critical step in translating the potent cellular activity of PROTACs into effective in vivo therapeutics, addressing key challenges of solubility, stability, and targeted delivery. nih.govfrontiersin.org

Table 3: Overview of Novel Delivery Systems for PROTACs

Delivery System Mechanism of Action Advantages Example Application
Polymeric Nanoparticles Encapsulates PROTACs within a polymer matrix, often leveraging the EPR effect for passive tumor targeting. mdpi.comfrontiersin.org Improved solubility, prolonged circulation, potential for stimuli-responsive release. mdpi.comnih.gov A redox-responsive PDSA nanoparticle carrying ARV-771 showed enhanced BRD4 degradation. mdpi.com
Lipid Nanoparticles (LNPs) Encapsulates hydrophobic PROTACs within a lipid core, improving aqueous solubility and membrane permeability. mdpi.com Enhanced bioavailability, improved cellular uptake, established clinical precedent (for other drugs). mdpi.combiochempeg.com A nanostructured lipid carrier (NLC) was used to deliver ARV-825 for lung carcinoma treatment in vitro. mdpi.com
Micelles Self-assembles from amphiphilic molecules to form a core-shell structure that carries the PROTAC. mdpi.commarinbio.com Increased solubility, improved stability, can be designed for tumor-specific release. marinbio.com Folate-PEG-PROTAC micelles were developed as tumor-targeted nanocarriers. mdpi.com
Antibody-PROTAC Conjugates (Ab-PROTACs) Covalently links a PROTAC to an antibody targeting a cell-surface antigen for highly specific delivery. acs.org High target cell selectivity, reduced systemic toxicity, potential to overcome off-target effects. acs.org Trastuzumab (anti-HER2) conjugated to nanoparticles carrying the PROTAC MZ1 for breast cancer. nih.gov

| Stimuli-Responsive Systems | Releases the active PROTAC upon encountering specific internal (e.g., enzymes, redox) or external (e.g., light, ultrasound) stimuli. sciopen.com | Spatiotemporal control over drug activity, enhanced therapeutic window, minimized systemic effects. sciopen.com | A photocaged ERRα PROTAC was developed for light-inducible protein degradation. sciopen.com |

This compound as a Chemical Biology Tool for Target Validation and Functional Genomics

Beyond their therapeutic potential, PROTACs have emerged as powerful chemical biology tools for basic research, particularly for target validation and functional genomics. rsc.orgnih.gov Their event-driven, catalytic mechanism of action offers distinct advantages over traditional small-molecule inhibitors, which rely on sustained occupancy of a target's active site. rsc.orgnih.gov A PROTAC does not merely inhibit one function of a protein; it removes the entire protein scaffold, thereby ablating all its functions, including enzymatic activity, structural roles, and protein-protein interactions. researchgate.net This makes PROTACs exceptionally robust probes for validating the role of a protein of interest (POI) in a biological pathway or disease state. nih.govresearchgate.net

A specific example of such a tool is This compound Degrader-2 . This compound is a heterobifunctional molecule designed to induce the degradation of Estrogen-related receptor alpha (ERRα). glpbio.com It comprises a ligand that binds to the MDM2 E3 ligase, a linker, and a moiety that binds to ERRα. glpbio.com By recruiting MDM2 to ERRα, it flags the receptor for ubiquitination and subsequent destruction by the proteasome.

The application of a specific degrader like this compound allows researchers to:

Validate ERRα as a Target: By inducing the rapid and selective degradation of ERRα, scientists can observe the direct phenotypic consequences of its removal in cellular or animal models. This provides strong evidence for the protein's involvement in specific biological processes and validates it as a potential therapeutic target. nih.gov

Conduct Functional Genomics Studies: PROTACs offer a reversible, small-molecule alternative to genetic knockout or RNA interference (RNAi) techniques. nih.gov The degradation of a target is typically rapid and can be reversed upon washout of the compound, allowing for dynamic studies of protein function that are difficult to achieve with permanent genetic modifications. nih.gov Using this compound, one can precisely study the temporal role of ERRα in processes like metabolic regulation or cancer cell proliferation.

Dissect Biological Pathways: The high selectivity of well-characterized PROTACs can help dissect complex signaling networks. By removing a single protein component (e.g., ERRα), researchers can map its downstream effects and uncover new functional relationships.

For a PROTAC to be considered a high-quality chemical probe for target validation, it must be thoroughly characterized. The chemical biology community has suggested specific quality criteria for degrader probes that go beyond those for conventional inhibitors. rsc.orgnih.gov

Table 4: Quality Criteria for PROTACs as Chemical Probes

Criterion Description Rationale
Potency and Efficacy Must demonstrate potent degradation of the target protein, characterized by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum level of degradation). rsc.org Ensures the probe is effective at relevant concentrations and can achieve a significant reduction in the target protein level.
Selectivity The PROTAC should selectively degrade the intended target with minimal impact on other proteins (off-targets). This is typically assessed using proteomics. researchgate.net Crucial for attributing the observed biological phenotype directly to the degradation of the protein of interest.
Mechanism of Action Degradation must be confirmed to be dependent on the recruited E3 ligase and the proteasome. rsc.org Verifies that the molecule works through the intended PROTAC mechanism and not through other cytotoxic or non-specific effects.
Cellular Activity Must demonstrate activity in a cellular context, showing target degradation within intact cells. nih.gov Confirms that the probe can permeate cells and engage its targets in a physiological environment.
Use of Controls Experiments should include appropriate negative controls, such as an epimer that does not bind the E3 ligase or a compound that only binds the target protein. uni-kiel.de Helps to distinguish between specific, mechanism-dependent effects and non-specific or off-target effects.

| Temporal Profile | The kinetics of target degradation and resynthesis (upon PROTAC washout) should be characterized. rsc.org | Provides insight into the dynamics of the biological system and confirms the reversibility of the chemical probe's action. |

Q & A

Basic Research Questions

Q. What are the critical structural components of PROTAC_ERRα, and how do they influence target specificity and degradation efficiency?

  • Methodological Answer: PROTAC_ERRα comprises three domains: a ligand for ERRα, a linker, and an E3 ubiquitin ligase recruiter. Key considerations include:

  • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ERRα-ligand interaction .
  • Linker Optimization : Test flexible vs. rigid linkers (e.g., PEG vs. alkyl chains) to balance proteasome accessibility and ternary complex stability .
  • E3 Ligase Compatibility : Compare degradation efficiency across cell lines expressing different E3 ligases (e.g., VHL vs. cereblon) using Western blotting .
    • Data Table Suggestion:
Ligand TypeLinker Length (Å)E3 LigaseDC50 (nM)Max Degradation (%)
Compound A10VHL5085
Compound B15Cereblon3092

Q. How can researchers confirm target engagement and degradation of ERRα in primary cell models?

  • Methodological Answer:

  • Target Engagement : Employ cellular thermal shift assays (CETSA) to verify ligand binding .
  • Degradation Validation : Use quantitative mass spectrometry to measure ERRα levels post-treatment and include proteasome inhibitors (e.g., MG-132) as negative controls .
  • Functional Readouts : Assess downstream metabolic pathways (e.g., mitochondrial respiration via Seahorse assays) to link degradation to phenotypic effects .

Advanced Research Questions

Q. How should researchers address contradictory findings in PROTAC_ERRα’s efficacy across cancer subtypes?

  • Methodological Answer: Contradictions may arise from differences in:

  • Cellular Context : Compare ERRα dependency using RNAi knockdown in resistant vs. sensitive cell lines .
  • Post-Translational Modifications : Perform phosphoproteomics to identify ERRα modifications (e.g., phosphorylation) that affect PROTAC binding .
  • Compensatory Mechanisms : Use RNA-seq to detect upregulated parallel pathways (e.g., ERRγ) in non-responsive models .
    • Reference: Contradictions in efficacy often reflect underlying biological heterogeneity; systematic profiling of cell models is critical .

Q. What strategies optimize PROTAC_ERRα’s blood-brain barrier (BBB) penetration for neurological cancer applications?

  • Methodological Answer:

  • Lipophilicity Adjustment : Modify linker hydrophobicity to enhance passive diffusion (logP < 3 preferred) while maintaining solubility .
  • Active Transport Screening : Test prodrug formulations or conjugates with BBB shuttle peptides (e.g., Angiopep-2) in transwell assays .
  • In Vivo Validation : Use PET imaging with radiolabeled PROTAC_ERRα to quantify brain uptake in murine models .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo pharmacokinetics of PROTAC_ERRα?

  • Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution via LC-MS/MS .
  • Ternary Complex Stability : Use nanoBRET assays to assess complex durability in physiological conditions .
  • Metabolite Identification : Perform hepatic microsome studies to identify degradation-resistant analogs .

Methodological & Analytical Questions

Q. What statistical methods are recommended for analyzing PROTAC_ERRα’s dose-response heterogeneity?

  • Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal dose-response curves (e.g., using GraphPad Prism) to calculate DC50 and Emax .
  • Outlier Analysis : Apply Grubbs’ test to exclude non-responder cell lines from pooled datasets .
  • Machine Learning : Train models on proteomic/transcriptomic data to predict responsive patient subgroups .

Q. How should ethical considerations shape PROTAC_ERRα studies involving patient-derived xenografts (PDXs)?

  • Methodological Answer:

  • Ethical Approval : Secure IRB approval for PDX generation, emphasizing informed consent and data anonymization .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing PDX genomic data .
  • Conflict Reporting : Disclose funding sources and potential biases in preclinical efficacy claims .

Contradiction & Validation Frameworks

Q. What validation frameworks are critical when PROTAC_ERRα shows off-target effects in transcriptomic screens?

  • Methodological Answer:

  • CRISPR Validation : Knock out suspected off-targets (e.g., related nuclear receptors) to isolate PROTAC-specific effects .
  • Chemical Proteomics : Use affinity-based probes to map non-ERRα interactors .
  • Phenocopy Experiments : Compare PROTAC effects with ERRα-specific inhibitors (e.g., XCT-790) to confirm on-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAC_ERRalpha
Reactant of Route 2
Reactant of Route 2
PROTAC_ERRalpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.